2-(4-Ethoxyphenylsulfonyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenylsulfonyl)ethanamine is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . It is characterized by the presence of an ethanamine group attached to a 4-ethoxyphenylsulfonyl moiety. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(4-Ethoxyphenylsulfonyl)ethanamine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2-(4-Ethoxyphenylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxyphenylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxyphenylsulfonyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the sulfonyl group can participate in various chemical interactions, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethoxyphenylsulfonyl)ethanamine can be compared with other similar compounds such as:
2-(4-Methoxyphenylsulfonyl)ethanamine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.
2-(4-Methylphenylsulfonyl)ethanamine: The presence of a methyl group instead of an ethoxy group can lead to differences in reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H15NO3S |
---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)sulfonylethanamine |
InChI |
InChI=1S/C10H15NO3S/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11/h3-6H,2,7-8,11H2,1H3 |
InChI-Schlüssel |
YLLRNVTXGQNTDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.